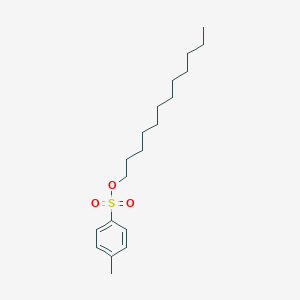
Dodecyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dodecyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Wirkmechanismus
Target of Action
It is known to act as a surfactant, reducing surface tension and enhancing the wetting properties of liquids .
Mode of Action
As a surfactant, Dodecyl 4-methylbenzenesulfonate interacts with its targets by reducing the surface tension of liquids, allowing them to spread more easily. This is achieved through the compound’s unique structure, which includes a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other substances, pH levels, temperature, and other factors can affect the compound’s surfactant properties .
Biochemische Analyse
Biochemical Properties
It is known to be a surface-active agent with low surface tension and good wetting properties . It has strong cleaning and dispersing abilities and can quickly reduce the surface tension of a liquid . It also has excellent lubrication properties
Cellular Effects
The cellular effects of Dodecyl 4-methylbenzenesulfonate are not well studied. As a surfactant, it may interact with cell membranes, potentially influencing cell function
Molecular Mechanism
As a surfactant, it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression . Detailed studies on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are lacking.
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-methyl-, dodecyl ester typically involves the esterification of 4-methylbenzenesulfonic acid with dodecanol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions helps in achieving a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenesulfonates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.
4-Methylbenzenesulfonic acid: Shares the methylbenzenesulfonate functional group but lacks the dodecyl chain.
Dodecylbenzenesulfonic acid: Contains a dodecyl chain but differs in the position of the sulfonic acid group.
Uniqueness
Dodecyl 4-methylbenzenesulfonate is unique due to the combination of its dodecyl chain and methylbenzenesulfonate group, which imparts specific surfactant properties that are not present in simpler analogs .
Eigenschaften
IUPAC Name |
dodecyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-17-22-23(20,21)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKNLARMWXIVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064978 | |
| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10157-76-3 | |
| Record name | Dodecyl 4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10157-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010157763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dodecyl p-toluenesulfonate contribute to understanding surfactant behavior at interfaces?
A: Dodecyl p-toluenesulfonate serves as a model insoluble surfactant in studies investigating the dynamics of soluble surfactant adsorption and desorption at air/water interfaces []. Its presence allows researchers to examine how the addition of a soluble surfactant, such as C12E6, impacts the surface tension and relaxation properties of the interface. This is crucial for understanding phenomena like foam stability, emulsification, and detergency.
Q2: What experimental technique was used to study Dodecyl p-toluenesulfonate in conjunction with C12E6?
A: Researchers utilized stress relaxation experiments combined with a capillary wave probe to study the interaction between Dodecyl p-toluenesulfonate and C12E6 at an air/water interface []. By inducing a small disturbance in the surface area and monitoring the subsequent changes in surface tension over time, they could derive information about the adsorption/desorption kinetics of C12E6 in the presence of the insoluble Dodecyl p-toluenesulfonate monolayer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)
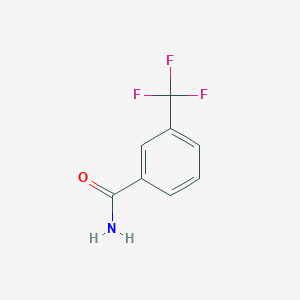
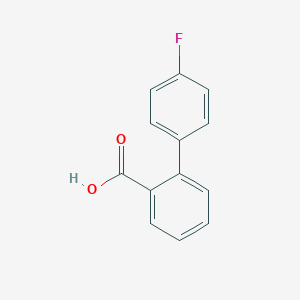




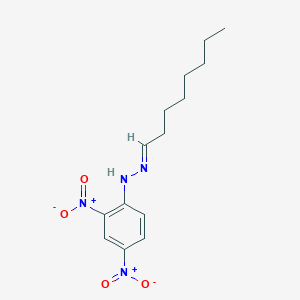
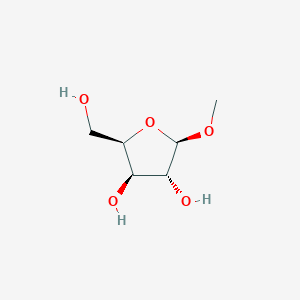
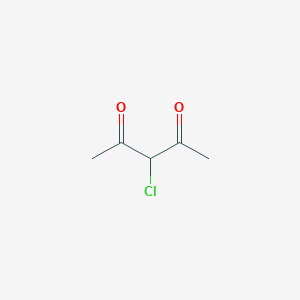


![[2-(Dimethylamino)ethyl]hydrazine](/img/structure/B157565.png)
